molecular formula C13H17BrN2S B4287403 N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea

N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea

Cat. No. B4287403
M. Wt: 313.26 g/mol
InChI Key: GLUIXGHGTOYKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea, also known as BRD73954, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has been found to exhibit promising results in various pharmacological studies.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins such as histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes and proteins are involved in the regulation of gene expression and have been found to be dysregulated in various diseases such as cancer and viral infections.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea has been found to exhibit various biochemical and physiological effects in scientific studies. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to inhibit the replication of certain viruses such as HIV and hepatitis B virus. Moreover, it has been reported to reduce inflammation and oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea has several advantages for lab experiments. It has been reported to be stable and soluble in various solvents, which makes it easy to handle and use in experiments. In addition, it has been found to exhibit low toxicity in animal models. However, one of the limitations of using N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea in lab experiments is its high cost.

Future Directions

There are several future directions for the research on N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea. One of the potential areas of research is to investigate its therapeutic applications in other diseases such as neurological disorders and autoimmune diseases. Moreover, further studies are needed to understand the mechanism of action of N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea and its interactions with other enzymes and proteins. In addition, the development of more cost-effective synthesis methods for N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea is also an area of future research.
Conclusion
In conclusion, N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea is a promising compound that has potential therapeutic applications in various diseases. Its synthesis method is efficient and yields high purity. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases. N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea has several advantages for lab experiments, but its high cost is a limitation. Further research is needed to understand its therapeutic potential and develop more cost-effective synthesis methods.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-N'-cyclopentylthiourea has been found to exhibit potential therapeutic applications in various scientific studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and viral infections.

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2S/c1-9-8-10(14)6-7-12(9)16-13(17)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUIXGHGTOYKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Bromo-2-methylphenyl)-3-cyclopentylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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